molecular formula C24H24N5O15P3 B13393876 3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate pound>>3'-O-(4-Benzoyl)benzoyl ATP

3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate pound>>3'-O-(4-Benzoyl)benzoyl ATP

Cat. No.: B13393876
M. Wt: 715.4 g/mol
InChI Key: AWJJLYZBWRIBCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BzATP is synthesized through a multi-step chemical process. The synthesis typically involves the benzoylation of ATP, where the benzoylbenzoyl group is introduced to the ATP molecule. This process requires specific reagents and conditions to ensure the successful attachment of the benzoylbenzoyl group to the ATP molecule .

Industrial Production Methods

While detailed industrial production methods for BzATP are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the quantities of reagents, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BzATP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of BzATP include benzoyl chloride, ATP, and various solvents and catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the synthesis of BzATP is the compound itself, 2’,3’-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate. Other products may include by-products from incomplete reactions or side reactions, which are typically removed during purification .

Mechanism of Action

BzATP exerts its effects primarily through the activation of P2X7 receptors. These receptors are ATP-gated ion channels that mediate various physiological and pathological processes. Upon binding to the P2X7 receptor, BzATP induces the opening of the ion channel, allowing the influx of cations such as calcium and sodium. This leads to downstream signaling events, including the activation of inflammatory pathways and cell death mechanisms .

Biological Activity

3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate, commonly referred to as BzATP, is a potent purinergic receptor agonist primarily associated with P2X7 receptors. This compound is notable for its unique biological activities, including its role in modulating cellular responses and its application in various experimental contexts.

  • Chemical Name : 2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate
  • Molecular Formula : C24H24N5O15P3
  • Molecular Weight : 1018.97 g/mol
  • Solubility : Soluble in water

BzATP acts as an agonist at the P2X7 receptor, which is a subtype of purinergic receptors that are ligand-gated ion channels. Upon binding to these receptors, BzATP induces various intracellular signaling pathways leading to:

  • Calcium Influx : Activation of P2X7 receptors results in the influx of calcium ions, which plays a critical role in various cellular processes including inflammation and cell death.
  • Cytokine Release : BzATP has been shown to stimulate the release of pro-inflammatory cytokines such as IL-10 from microglia, suggesting its involvement in immune responses .

Inhibition of V-ATPase Activity

BzATP has been demonstrated to inhibit the activity of vacuolar ATPases (V-ATPases). Research indicates that BzATP modifies the B subunit of V-ATPase, leading to a noncovalent inhibition of ATP hydrolysis. This modification occurs rapidly and is linked to changes in kinetic characteristics .

Potency at P2X7 Receptors

BzATP exhibits significant potency at P2X7 receptors, with varying pEC(50) values depending on experimental conditions and species. For example, studies have reported pEC(50) values ranging from 4 to 6.5 for different species orthologues . The presence of serum albumin can affect the potency of BzATP, indicating that serum components may modulate its biological effects .

Case Studies and Research Findings

  • Microglial Activation : In a study examining ATP's role in IL-10 expression from LPS-activated microglia, it was found that BzATP could induce IL-10 production in a dose-dependent manner. The maximal release was observed at specific concentrations of ATP analogs, highlighting BzATP's role in neuroinflammatory processes .
  • Neural Progenitor Cells : BzATP has been shown to induce cytotoxic effects on murine neural progenitor cells while increasing caspase-3 activity, indicating its potential role in regulating cell survival and apoptosis .
  • Photoaffinity Labeling : As a photoaffinity analog of ATP, BzATP has been utilized to explore nucleotide binding sites on various ATPases, providing insights into receptor-ligand interactions at a molecular level .

Summary Table of Biological Activities

Activity Description Reference
V-ATPase InhibitionNoncovalent inhibitor affecting ATP hydrolysis
Cytokine ReleaseStimulates IL-10 production from microglia
Potency at P2X7 ReceptorspEC(50) values vary; affected by serum components
Cytotoxicity in Neural ProgenitorsInduces cell death and increases caspase activity

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJJLYZBWRIBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N5O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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